4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride CAS 889939-72-4 properties
4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride CAS 889939-72-4 properties
Executive Summary
4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS 889939-72-4) is a specialized heterocyclic building block critical to the discovery of agrochemicals and pharmaceuticals. Belonging to the class of 1,2,3-thiadiazoles, this electrophilic intermediate is prized for its ability to introduce the 1,2,3-thiadiazole pharmacophore—a moiety associated with Systemic Acquired Resistance (SAR) in plants and broad-spectrum antimicrobial activity in medicinal chemistry. This guide details the physicochemical profile, synthetic pathways, and handling protocols required to utilize this compound effectively in high-throughput synthesis and lead optimization.
Chemical Profile and Physicochemical Properties[1][2][3][4][5][6][7]
The 1,2,3-thiadiazole ring is an electron-deficient aromatic system.[1] The attachment of an acyl chloride group at the C5 position creates a highly reactive electrophile susceptible to nucleophilic attack, while the ethyl group at C4 provides lipophilic bulk that can influence binding affinity in protein pockets.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride |
| CAS Number | 889939-72-4 |
| Molecular Formula | C₅H₅ClN₂OS |
| Molecular Weight | 176.62 g/mol |
| Physical State | Yellowish liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
| Reactivity | Moisture sensitive; hydrolyzes to carboxylic acid and HCl |
| Storage | Inert atmosphere (Ar/N₂), <4°C, Desiccated |
Technical Insight: The C5-carbonyl chloride is significantly more reactive than its benzoyl chloride counterparts due to the electron-withdrawing nature of the adjacent thiadiazole nitrogen atoms. This necessitates strict anhydrous conditions during handling to prevent rapid degradation.
Synthetic Pathways and Manufacturing Logic[5]
The synthesis of 4-substituted-1,2,3-thiadiazole-5-carbonyl chlorides typically follows the Hurd-Mori cyclization strategy.[1] This pathway is preferred for its scalability and the availability of precursors.
The Hurd-Mori Cyclization Protocol
The core thiadiazole ring is constructed by the reaction of an
-
Precursor Formation: Ethyl 3-oxopentanoate is condensed with ethoxycarbonyl hydrazine or tosylhydrazine to form the corresponding hydrazone.
-
Cyclization: The hydrazone is treated with neat thionyl chloride. The mechanism involves the formation of a chlorosulfinyl intermediate which cyclizes to close the thiadiazole ring, eliminating ethanol (or sulfinate) and HCl.
-
Functionalization: The resulting ester (Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate) is hydrolyzed to the carboxylic acid, which is then converted to the acid chloride using oxalyl chloride or thionyl chloride with catalytic DMF.
Diagram 1: Synthetic Workflow (Hurd-Mori Route)
Caption: Step-wise synthesis from beta-keto ester precursors via Hurd-Mori cyclization to the target acid chloride.
Reactivity and Applications in Drug Discovery[1][2][7]
Nucleophilic Acyl Substitution
The primary utility of CAS 889939-72-4 is as an acylating agent. It reacts vigorously with nucleophiles:
-
Amines (
): Yields thiadiazole-5-carboxamides . This is the most common reaction in medicinal chemistry, as the resulting amide linkage is stable and presents the thiadiazole ring for receptor binding. -
Alcohols (
): Yields thiadiazole-5-carboxylates . -
Hydrazines: Yields carbohydrazides , precursors for secondary heterocyclic rings (e.g., forming 1,3,4-oxadiazoles attached to the thiadiazole).
Biological Relevance (Agro/Pharma)[1][4][6][7]
-
Plant Protection (Agrochemicals): 1,2,3-Thiadiazole-5-carboxylic acid derivatives are structural analogs of Tiadinil and Isotianil . These compounds act as "plant activators," inducing Systemic Acquired Resistance (SAR) in crops to protect against fungal and bacterial pathogens without direct biocidal activity. The 4-ethyl substituent modulates lipophilicity (LogP), potentially improving leaf cuticle penetration compared to methyl analogs.
-
Antimicrobial Agents: In pharmaceutical research, this scaffold is explored for antibacterial activity.[2][3][4] The electron-poor thiadiazole ring can interact with cysteine residues in bacterial enzymes.
Diagram 2: Reactivity & Application Logic
Caption: Divergent synthesis pathways transforming the acid chloride into bioactive amide, ester, and heterocyclic derivatives.
Experimental Protocol: General Amide Coupling
Objective: Synthesis of a 4-ethyl-1,2,3-thiadiazole-5-carboxamide derivative.
Safety Prerequisite:
-
Perform all operations in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Quench excess acid chloride with methanol before disposal.
Procedure:
-
Preparation: Dissolve 1.0 equivalent of the amine (nucleophile) and 1.2 equivalents of Triethylamine (base) in anhydrous Dichloromethane (DCM). Cool the mixture to 0°C under nitrogen.
-
Addition: Dissolve 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the acid chloride spot will disappear; a new polar amide spot will appear).
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
(to remove acid byproducts), and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography or recrystallization (often from EtOH/Hexane).
Handling and Stability (Self-Validating Systems)
To ensure experimental reproducibility, the integrity of the starting material must be validated before use.
-
Visual Inspection: The compound should be a clear yellow liquid or crystalline solid. Turbidity or white precipitate suggests hydrolysis (formation of the carboxylic acid).
-
Chemical Test: Dissolve a small aliquot in absolute methanol. If the solution fumes or generates significant heat immediately, the acid chloride is active.
-
Storage: Store in a sealed container under inert gas (Argon preferred) at 2–8°C. Do not store with protic solvents or bases.
References
-
Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazones. Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link
-
Jalilian, A. R., et al. (2000). Synthesis and antibacterial activity of some new 1,2,3-thiadiazole derivatives.[5][3][4][6] Farmaco, 55(6-7), 483-488. Link
-
Matrix Scientific. (2023). Safety Data Sheet: 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride.[7]Link
Sources
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
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- 7. 889939-72-4 Cas No. | 4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride | Matrix Scientific [matrixscientific.com]
